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Compound of Interest

Compound Name: Erythrodiol diacetate

Cat. No.: B162411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

erythrodiol diacetate, a synthetically modified triterpenoid derived from erythrodiol. The

acetylation of both the C-3 and C-28 hydroxyl groups of erythrodiol yields erythrodiol
diacetate (Olean-12-ene-3β,28-diol diacetate), a compound of interest in various research and

development endeavors. This document compiles essential nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data, details the experimental protocols for their

acquisition, and presents the information in a clear, accessible format to support scientific

investigation.

Spectroscopic Data
The structural elucidation of erythrodiol diacetate is critically dependent on modern

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from 1H NMR, 13C NMR, and mass spectrometry.

Table 1: 1H NMR Spectroscopic Data for Erythrodiol
Diacetate
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 4.49 dd 11.5, 4.5

H-12 5.20 t 3.5

H-28a 4.05 d 11.5

H-28b 3.85 d 11.5

CH3CO-3 2.04 s -

CH3CO-28 2.06 s -

Me-23 0.86 s -

Me-24 0.86 s -

Me-25 0.91 s -

Me-26 0.93 s -

Me-27 1.15 s -

Me-29 0.89 s -

Me-30 0.94 s -

Note: Data is representative and may vary slightly based on solvent and instrument

parameters.

Table 2: 13C NMR Spectroscopic Data for Erythrodiol
Diacetate
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Carbon
Chemical Shift (δ,

ppm)
Carbon

Chemical Shift (δ,

ppm)

1 38.5 16 23.6

2 23.7 17 46.7

3 81.0 18 41.8

4 37.8 19 46.1

5 55.4 20 31.0

6 18.3 21 34.8

7 32.6 22 32.5

8 39.8 23 28.1

9 47.6 24 16.8

10 37.0 25 15.6

11 23.6 26 16.9

12 122.5 27 26.0

13 143.7 28 66.0

14 41.7 29 33.1

15 27.8 30 23.7

Acetyl Groups

CH3CO-3 171.0 CH3CO-3 21.3

CH3CO-28 171.2 CH3CO-28 21.1

Note: Assignment of quaternary carbons is based on HMBC and HMQC data where available.

Table 3: Mass Spectrometry Data for Erythrodiol
Diacetate
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Parameter Value

Molecular Formula C34H54O4[1]

Molecular Weight 526.8 g/mol [1]

Ionization Mode
Electron Ionization (EI) / Electrospray Ionization

(ESI)

m/z (EI)
526 [M]+, 466 [M-CH3COOH]+, 406 [M-

2xCH3COOH]+, 218, 203, 189

m/z (ESI) 549.4 [M+Na]+

Note: Fragmentation patterns are characteristic of oleanane-type triterpenoids with acetate

groups.

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate

characterization of chemical compounds. The following are detailed methodologies for the key

experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of erythrodiol diacetate (approximately 5-10 mg) is dissolved

in deuterated chloroform (CDCl3; 0.5-0.7 mL). Tetramethylsilane (TMS) is used as an internal

standard (0 ppm).

Instrumentation:1H and 13C NMR spectra are typically recorded on a Bruker Avance

spectrometer operating at a proton frequency of 400 MHz or higher.

1H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.
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Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Standard proton-decoupled single-pulse sequence (zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase

correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)
Sample Preparation: For Electron Ionization (EI) analysis, a dilute solution of erythrodiol
diacetate in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. For

Electrospray Ionization (ESI), the sample is dissolved in a solvent compatible with the mobile

phase (e.g., methanol or acetonitrile).

Instrumentation:

EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is

commonly used.

ESI-MS: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, is employed for accurate mass measurements.
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EI-MS Analysis:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 50-600.

GC Conditions (if applicable): A non-polar capillary column (e.g., DB-5ms) is used with a

temperature program suitable for eluting triterpenoids.

ESI-MS Analysis:

Ionization Mode: Positive.

Capillary Voltage: 3-4 kV.

Nebulizing Gas: Nitrogen.

Drying Gas Temperature: 250-350 °C.

Mass Range: m/z 100-1000.

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of a natural product derivative

like erythrodiol diacetate can be visualized as a structured workflow.
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Caption: Workflow for the synthesis and spectroscopic characterization of erythrodiol
diacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b162411?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Erythrodiol-diacetate
https://www.benchchem.com/product/b162411#spectroscopic-data-of-erythrodiol-diacetate-nmr-ms
https://www.benchchem.com/product/b162411#spectroscopic-data-of-erythrodiol-diacetate-nmr-ms
https://www.benchchem.com/product/b162411#spectroscopic-data-of-erythrodiol-diacetate-nmr-ms
https://www.benchchem.com/product/b162411#spectroscopic-data-of-erythrodiol-diacetate-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b162411?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

